Erythritol-13C4

Description

Significance of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. nih.gov By introducing a "labeled" compound into a biological system, scientists can follow its transformation into various products, thereby elucidating the sequence of biochemical reactions. nih.gov This approach has been fundamental in moving from observational studies to detailed mechanistic investigations of cellular metabolism.

The key significances of this methodology include:

Pathway Mapping and Discovery: By feeding cells with an isotopically enriched metabolite, such as ¹³C-labeled glucose, researchers can identify which subsequent metabolites incorporate the label. This allows for the confirmation of known metabolic pathways and the discovery of novel ones. pnas.orgasm.org This method is crucial for understanding the biochemical connections essential for advancing our knowledge of cellular metabolism. asm.org

Metabolite Identification: Stable isotope labeling aids in the structural elucidation of metabolites. In mass spectrometry, the incorporation of heavy atoms helps in determining the elemental composition of a molecule, which is a major step in its identification. mdpi.com

Metabolic Flux Analysis (MFA): Isotope labeling enables the measurement of the rate of metabolic reactions, known as metabolic flux. nih.gov This provides a quantitative understanding of the flow of nutrients and metabolites within biological systems, helping to identify kinetic bottlenecks and regulatory points in metabolic networks. mdpi.comusda.gov This dynamic information cannot be obtained from conventional label-free metabolomic analyses. asm.org

Differentiating Metabolite Origins: Labeled nutrients allow for the immediate differentiation between endogenous metabolites (those synthesized by the cells) and exogenous compounds (those taken up from the growth medium). This simplifies the data when studying intracellular metabolism. frontiersin.org

Overview of Stable Isotope-Labeled Compounds in Systems Biology

Systems biology aims to understand the complex interactions within a biological system as a whole. Stable isotope-labeled compounds are central to this endeavor, particularly in the fields of metabolomics and proteomics. The most commonly used stable isotopes in this research are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). cerilliant.com

These labeled compounds are utilized in several ways:

Tracing Metabolic Fates: By providing cells or organisms with an isotopically enriched metabolite, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the incorporation of the isotopic tracer into a wide array of downstream compounds. asm.org

Quantitative Analysis: Stable isotope-labeled molecules serve as ideal internal standards for quantitative studies using mass spectrometry. cerilliant.com Because they have nearly identical chemical and physical properties to their unlabeled counterparts but a different mass, they can be used to accurately normalize for variations in sample preparation and analysis, improving the precision of metabolite quantification. cerilliant.com

Analytical Techniques: The presence and position of isotopes in molecules are detected using advanced analytical techniques. Mass spectrometry (MS) distinguishes molecules based on their mass-to-charge ratio, making it ideal for detecting the mass difference conferred by the isotope. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also detect labeled atoms, providing detailed information about the structure and environment of the labeled molecule. nih.gov

Unique Attributes of Erythritol-13C4 as a Research Tool

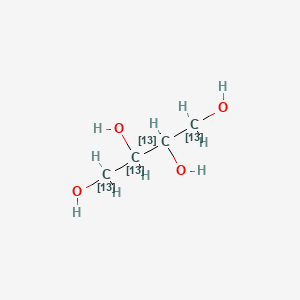

This compound is the isotopically labeled form of erythritol (B158007), a four-carbon sugar alcohol. In this compound, all four carbon atoms are replaced with the heavy isotope ¹³C. This specific labeling gives it unique properties that make it a valuable tool in specialized biochemical research.

The primary and most well-documented use of this compound is as an internal standard in clinical and diagnostic research. Its chemical behavior is virtually identical to that of naturally occurring erythritol, but its increased mass allows it to be distinguished and quantified separately by mass spectrometry.

Detailed Research Findings:

A significant application of this compound is in the diagnosis of inborn errors of metabolism. Research has demonstrated its utility in methods developed for screening metabolic disorders affecting polyol metabolism.

| Research Application of this compound | |

| Study Focus | Screening for inborn errors of polyol metabolism. |

| Methodology | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze polyols in urine samples. |

| Role of this compound | Used as an internal standard, along with other labeled polyols like [¹³C₂]arabitol and [²H₃]sorbitol. |

| Outcome | The method allowed for the establishment of age-related reference ranges for various polyols and the successful identification of abnormal polyol concentrations in patients with known metabolic disorders such as transaldolase deficiency. The use of this compound was crucial for the accurate quantification of urinary polyols. nih.govresearchgate.net |

Furthermore, studies have investigated the metabolism of erythritol itself using ¹³C-labeled versions. In one study, human volunteers ingested ¹³C-labeled erythritol to trace its metabolic fate. The results showed that it is readily absorbed and almost completely excreted in the urine without being metabolized by the body or by gut bacteria. cambridge.org This characteristic underpins its utility as a stable, non-metabolized internal standard.

Endogenous erythritol is synthesized in the human body from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP). pnas.orgmdpi.comnih.gov Therefore, using this compound as an internal standard allows researchers to precisely measure the levels of endogenous erythritol in biological fluids, helping to investigate the regulation of the PPP and its connection to various metabolic states. pnas.orgmdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H10O4 |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

(1,2,3,4-13C4)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/i1+1,2+1,3+1,4+1 |

InChI Key |

UNXHWFMMPAWVPI-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH2]([13CH]([13CH]([13CH2]O)O)O)O |

Canonical SMILES |

C(C(C(CO)O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Erythritol 13c4

Chemical and Biotechnological Synthesis Approaches for Isotopic Incorporation

The production of Erythritol-13C4 involves the strategic incorporation of carbon-13 (¹³C) atoms into the erythritol (B158007) molecule. Both chemical and biotechnological methods can be employed for this purpose.

Chemical synthesis , while challenging, offers precise control over the labeling pattern. One potential route involves the catalytic reduction of a ¹³C-labeled tartaric acid precursor using a catalyst like Raney nickel. chemicalbook.com However, this method can also yield threitol, a diastereomer of erythritol, necessitating a subsequent separation step. chemicalbook.com Another chemical approach starts with a labeled butane-2-diol-1,4, which is reacted with chlorine in an aqueous alkali solution to form erythritol-2-chlorohydrin, followed by hydrolysis with sodium carbonate. chemicalbook.com

Biotechnological synthesis presents a more common and often more efficient route for producing uniformly labeled this compound. This method leverages the metabolic pathways of certain microorganisms. chemicalbook.com Osmophilic yeasts, such as Moniliella pollinis and Trichosporonoides megachiliensis, are frequently used for the commercial production of erythritol. chemicalbook.comamericanchemicalsuppliers.com In a research context, these or other suitable microorganisms, like certain strains of Yarrowia lipolytica, can be cultured in a medium where the primary carbon source is a ¹³C-labeled precursor, such as [U-¹³C]glucose. researchgate.netpnas.org The microorganisms then metabolize the labeled glucose, incorporating the ¹³C atoms into their metabolic intermediates, including those of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is directly involved in erythritol biosynthesis. pnas.orgpnas.org This results in the production of erythritol that is uniformly labeled with ¹³C at all four carbon positions.

Precursor Selection and ¹³C Labeling Strategies

The choice of precursor is critical for the successful synthesis of this compound. The most common and effective precursor for biotechnological synthesis is uniformly labeled D-glucose ([U-¹³C]glucose) . pnas.orgpnas.org When microorganisms are fed this precursor, their metabolic machinery, particularly the pentose phosphate pathway, processes the labeled glucose, leading to the formation of erythritol with ¹³C atoms at all four carbon positions. pnas.orgpnas.org

In addition to uniformly labeled glucose, site-selectively labeled precursors can be used to investigate specific metabolic pathways. For instance, studies have utilized [1,2-¹³C₂]glucose, [3,4-¹³C₂]glucose, and [6-¹³C₁]glucose to elucidate the specific atom transitions from glucose to erythritol via the PPP. pnas.org While not the direct precursor for erythritol synthesis, labeled erythrose has also been explored as a precursor for producing ¹³C-labeled amino acids, demonstrating the versatility of labeled four-carbon sugars in metabolic research. nih.gov

The general strategy for isotopic labeling involves providing the selected ¹³C-labeled precursor as the primary carbon source in the fermentation medium for the chosen microorganism. eurisotop.com The efficiency of ¹³C incorporation can be very high, with commercial suppliers often achieving isotopic enrichment levels of 99% or greater. otsuka.co.jpchemie-brunschwig.ch

Purification and Quality Control of this compound

Following synthesis, this compound must be purified and subjected to rigorous quality control to ensure its suitability for research applications.

Purification typically involves separating the labeled erythritol from the fermentation broth or chemical reaction mixture. This can be achieved through a series of chromatographic techniques. For instance, after synthesis, the mixture can be desalted using a mixed-bed ion-exchange resin. researchgate.net Subsequent separation can be performed using liquid chromatography with columns specifically designed for carbohydrate analysis, such as an Aminex HPX-87C column, which is capable of separating sugar isomers. researchgate.net

Assessment of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that define its quality. These are typically assessed using mass spectrometry (MS).

Isotopic purity refers to the percentage of the compound that is the desired isotopologue (in this case, the M+4 isotopologue, where all four carbon atoms are ¹³C). Commercial sources often report isotopic purities of greater than 95% or even exceeding 99.9%. lgcstandards.comusbio.net

Isotopic enrichment quantifies the abundance of the ¹³C isotope in the labeled positions. This is also determined by mass spectrometry, which separates and detects molecules based on their mass-to-charge ratio. The mass spectrum will show the distribution of different isotopologues (M0, M+1, M+2, M+3, M+4), and the relative intensity of the M+4 peak indicates the level of enrichment. For this compound, the goal is to maximize the M+4 isotopologue. Commercial products often achieve an atomic enrichment of 99% for the ¹³C atoms.

The table below summarizes typical specifications for commercially available this compound.

| Parameter | Specification | Reference |

| Chemical Purity | ≥95% (HPLC) | usbio.net |

| Isotopic Purity | ≥95% | usbio.net |

| Isotopic Enrichment | 99% atom ¹³C | |

| Normalized Intensity ¹³C₄ | 100.00% | lgcstandards.com |

Stereochemical Characterization of Labeled Product

Ensuring the correct stereochemistry of this compound is essential, as different stereoisomers can have different biological activities. The desired isomer is the meso-form, (2R,3S)-butane-1,2,3,4-tetriol.

The stereochemical integrity of the final product is confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the chemical structure and stereochemistry of organic molecules. The resulting spectra are compared to a reference standard of unlabeled meso-erythritol to confirm that the synthesized labeled compound has the correct stereochemical configuration. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate different stereoisomers. This technique can confirm the presence of the desired meso-erythritol and the absence of its diastereomer, threitol.

Thin-Layer Chromatography (TLC): TLC can also be used as a qualitative check for purity and to ensure a single spot corresponding to erythritol is observed. usbio.net

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, confirming its chemical and isotopic purity, as well as its correct stereochemical identity.

Advanced Analytical Techniques for Erythritol 13c4 Quantification and Isotopic Profiling

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry is a cornerstone for the analysis of Erythritol-13C4, providing exceptional sensitivity and specificity. The mass difference between the labeled and unlabeled compound is easily resolved by MS instruments, forming the basis of its use in quantitative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds like polyols, though it often requires a derivatization step to increase their volatility. In the context of this compound, GC-MS is instrumental for assessing isotopic distribution and purity.

After separation on a GC column, the eluting compound enters the mass spectrometer. The mass spectrum of unlabeled erythritol (B158007) (after derivatization) will show a characteristic fragmentation pattern at specific mass-to-charge (m/z) ratios. In contrast, this compound will exhibit a predictable mass shift in the molecular ion and its fragments. For this compound, the molecular weight is increased by four atomic mass units compared to the natural compound. researchgate.net By analyzing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic enrichment and distribution within the molecule can be accurately determined. This is crucial for verifying the quality of the labeled standard before its use in quantitative experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying polyols, including erythritol, in complex biological samples like urine. researchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical workflow, urine samples are first supplemented with a known amount of this compound, which serves as an internal standard. researchgate.net The samples undergo a desalting process before being injected into the LC system. The chromatographic step separates the various polyols from each other and from the sample matrix. The separated compounds then enter the mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. This mode is set to detect specific precursor-to-product ion transitions for each analyte, ensuring high specificity. For erythritol, the transition monitored is typically m/z 121 → 89, while for the this compound internal standard, the transition is m/z 125 → 92. researchgate.net The distinct MRM transition for this compound allows for its clear detection without interference from its unlabeled counterpart.

Table 1: MRM Transitions for Erythritol and its Labeled Standard

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Application |

| Erythritol | m/z 121 | m/z 89 | Analyte Quantification |

| This compound | m/z 125 | m/z 92 | Internal Standard |

This table summarizes the specific mass-to-charge ratio transitions used in LC-MS/MS methods to independently quantify native erythritol and its stable isotope-labeled internal standard, this compound. Data sourced from ResearchGate. researchgate.net

The primary application of this compound is as an internal standard (IS) in quantitative metabolomics for the accurate measurement of erythritol and other four-carbon polyols (tetritols). researchgate.netresearchgate.net An ideal internal standard should have nearly identical chemical and physical properties to the analyte of interest and should not be naturally present in the sample. This compound fulfills these criteria perfectly.

By adding a precise amount of this compound to a sample at the beginning of the analytical process, any variability or loss of the target analyte during sample preparation (e.g., extraction, desalting) and analysis (e.g., injection volume, ionization efficiency) can be corrected. researchgate.net Since the labeled standard and the native analyte behave almost identically, the ratio of their peak areas measured by the mass spectrometer remains constant regardless of sample loss. This ratio is then used to calculate the absolute concentration of the native erythritol in the original sample by comparing it to a calibration curve. This stable isotope dilution method is considered the gold standard for quantitative analysis in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polyol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing

While NMR spectroscopy can be used for positional isotope tracing in selectively labeled compounds, its role is different for a uniformly labeled molecule like this compound. In this case, every carbon position is a ¹³C atom, so the focus shifts from identifying a single labeled position to confirming the uniform labeling and analyzing the resulting complex spectral patterns.

In a standard ¹³C NMR spectrum of unlabeled erythritol, one sees simple signals for the chemically distinct carbons. However, in the ¹³C NMR spectrum of this compound, the high abundance of adjacent ¹³C atoms leads to extensive ¹³C-¹³C spin-spin coupling. This results in complex splitting patterns (multiplets) for each carbon signal, which can be analyzed to confirm that all carbon positions are indeed labeled and are adjacent to other ¹³C atoms as expected in the molecular structure. Advanced 2D NMR techniques, such as HCCH-TOCSY, can be employed on uniformly ¹³C-labeled saccharides to trace the complete carbon-hydrogen framework, providing unambiguous signal assignments and structural confirmation. This detailed analysis verifies the integrity of the labeled molecule's carbon skeleton.

Chromatographic Separation Methods for Isomer Resolution

Chromatographic separation is essential for accurately quantifying erythritol, as it must be resolved from its isomers, such as threitol, which often coexist in biological samples. researchgate.net Since isomers have the same mass, they cannot be distinguished by mass spectrometry alone.

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating polyol isomers prior to their detection. researchgate.net The choice of HPLC column and mobile phase is critical for achieving successful resolution.

Research has demonstrated that different types of HPLC columns offer varying degrees of success in separating erythritol from threitol. For example, one study compared two methods: a fast screening method using a Prevail Carbohydrate ES column, which could not separate the isomers, and a more selective method using an Aminex HPX-87C column, which achieved baseline separation. researchgate.netresearchgate.net The Aminex HPX-87C column, which operates on an ion-exchange principle, is particularly effective for separating sugars and sugar alcohols using a simple mobile phase like water at an elevated temperature. This separation ensures that the subsequent quantification by MS is specific to erythritol, even in the presence of its isomers.

Table 2: Comparison of HPLC Columns for Polyol Isomer Separation

| Feature | Method 1 | Method 2 |

| Column Type | Prevail Carbohydrate ES | Aminex HPX-87C |

| Isomer Separation | Not achieved (Erythritol and Threitol co-elute) | Achieved (Baseline separation of isomers) |

| Primary Use | Fast screening for total isomer quantification | Selective quantification of individual isomers |

This table compares two distinct HPLC methods, highlighting the superior capability of the Aminex HPX-87C column for resolving polyol isomers like erythritol and threitol, a critical step for accurate quantification. Data sourced from PubMed and ResearchGate. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) with Advanced Detection

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of a wide range of molecules, including sugar alcohols like erythritol. nifc.gov.vn Its high resolving power, minimal sample consumption, and rapid analysis times make it a compelling alternative to traditional chromatographic methods. When coupled with advanced detection technologies, particularly mass spectrometry (MS), CE provides a robust platform for the specific quantification and detailed isotopic profiling of labeled compounds such as this compound.

The fundamental principle behind the CE separation of neutral molecules like erythritol involves their complexation with a charged species in the background electrolyte (BGE). For sugar alcohols, borate (B1201080) buffers are commonly employed. wiley.com At an alkaline pH, typically around 8.5 to 9.5, erythritol reacts with borate ions to form negatively charged borate-diol complexes. nifc.gov.vnceu.es This induced charge allows the otherwise neutral this compound to migrate in an electric field. The migration velocity is dependent on the charge-to-size ratio of the complex, enabling separation from other polyols and matrix components. nifc.gov.vn

While early methods utilized conductivity detection, advanced detection systems are essential for the specific challenges posed by isotopically labeled compounds. nifc.gov.vn Capillary Electrophoresis-Mass Spectrometry (CE-MS) is the premier technique for this purpose, combining the high-efficiency separation of CE with the unparalleled specificity and sensitivity of mass spectrometry. researchgate.net This hyphenated technique is particularly well-suited for metabolic flux analysis, where tracking the incorporation and turnover of stable isotopes is key. humanmetabolome.com

In a typical CE-MS setup for this compound analysis, the effluent from the CE capillary is directed into an electrospray ionization (ESI) source. ESI facilitates the transfer of the charged this compound-borate complexes from the liquid phase to the gas phase as ions, which can then be analyzed by the mass spectrometer. rsc.org A time-of-flight (TOF) mass analyzer is often preferred due to its fast acquisition speed, which is compatible with the narrow peaks generated by CE, and its high mass resolution, which is crucial for isotopic profiling. 43.230.198

Detailed Research Findings

Research in the field of metabolomics has demonstrated the capability of CE-MS to resolve and quantify various isotopologues of labeled metabolites, such as 13C-labeled glucose and amino acids. humanmetabolome.comnih.gov These studies establish a strong precedent for the successful application of CE-MS to this compound. The technique allows for the clear differentiation between the labeled standard (this compound) and its unlabeled counterpart based on their distinct mass-to-charge (m/z) ratios.

For quantification, this compound serves as an ideal internal standard for the analysis of endogenous erythritol. The mass spectrometer can selectively monitor the specific m/z values corresponding to both the labeled and unlabeled forms. The ratio of their peak areas allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

For isotopic profiling, high-resolution mass spectrometry can determine the isotopic distribution within a sample. This is critical for assessing the isotopic purity of the this compound standard itself or for tracking the metabolic fate of the 13C atoms in tracer studies. The ability of CE to separate isomers, coupled with the ability of MS to differentiate isotopologues, provides a comprehensive analytical solution.

While specific research focused solely on the CE-MS analysis of this compound is limited, the performance can be extrapolated from published methods for unlabeled erythritol and other labeled metabolites. A study on the CE analysis of unlabeled erythritol using a borate buffer and conductivity detection reported a limit of quantification (LOQ) of 12.4 µg/g. wiley.com When coupled with mass spectrometry, the sensitivity is expected to be significantly enhanced. The table below illustrates the expected performance characteristics for a hypothetical validated CE-MS method for the quantification of this compound.

Interactive Data Table: Expected Performance of a CE-MS Method for this compound Quantification

| Parameter | Expected Value | Description |

| Migration Time | 4-6 min | The time it takes for the this compound-borate complex to travel through the capillary to the detector. |

| Mass-to-Charge (m/z) | Variable | The specific m/z of the detected ion (e.g., [this compound + Borate - H]⁻). This will differ based on the adduct formed. |

| Linear Range | 0.1 - 100 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | < 0.05 µg/mL | The lowest concentration of this compound that can be reliably detected by the instrument. |

| Limit of Quantification (LOQ) | < 0.1 µg/mL | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |

| Precision (RSD%) | < 5% | The relative standard deviation, indicating the repeatability of the measurement. |

| Accuracy (Recovery %) | 95 - 105% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |

| Isotopic Resolution | High | The ability to distinguish between this compound (M+4) and its lower mass isotopologues (M+0, M+1, M+2, M+3). |

This table represents illustrative data based on typical performance characteristics of CE-MS for small molecule analysis and published data for similar compounds. wiley.comhumanmetabolome.comnih.gov

Applications of Erythritol 13c4 in Mechanistic Metabolic Research

Elucidation of Carbon Flux through Central Carbon Metabolism

Central carbon metabolism comprises the fundamental pathways—glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that govern energy production, biosynthesis, and cellular maintenance. Erythritol-13C4 serves as a specific probe to understand how polyol catabolism integrates with these core pathways.

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that produces NADPH, a key cellular reductant, and precursors for nucleotide synthesis, such as erythrose-4-phosphate. biorxiv.orgvumc.nl Studies in various model organisms have used this compound to quantify the flow of carbon through this pathway.

In the pathogenic bacterium Brucella, which thrives on erythritol (B158007) found in host tissues, labeled erythritol was used to demonstrate that its metabolism feeds exclusively into the PPP. nih.gov The catabolism of erythritol produces D-erythrose-4-phosphate, a key intermediate of the PPP. nih.govnih.gov By analyzing the ¹³C labeling patterns in amino acids like phenylalanine and tyrosine, which are synthesized from PPP intermediates, researchers confirmed a novel metabolic route involving three newly identified enzymes that channel erythritol-derived carbon into the PPP. nih.gov This provides insight into why Brucella preferentially metabolizes erythritol and its role in the bacteria's pathogenicity. nih.gov

Table 1: Research Findings on this compound in PPP Flux Analysis

| Model Organism | Key Finding | Metabolic Insight |

|---|---|---|

| Brucella | Catabolism of ¹³C-labeled erythritol demonstrated a pathway feeding exclusively into the PPP via D-erythrose-4-phosphate. nih.gov | Elucidated a novel enzymatic pathway for erythritol utilization and its importance in the organism's pathogenicity. nih.gov |

| Engineered E. coli | Reconstitution of an erythritol catabolic pathway enabled the organism to use erythritol as a sole carbon source, channeling it into the PPP. nih.gov | Showed how a heterologous pathway integrates with native central metabolism at the level of erythrose-4-phosphate. nih.gov |

While erythritol does not enter the glycolytic pathway directly, its metabolic breakdown products can. The catabolism of erythritol generates erythrose-4-phosphate, an intermediate in the non-oxidative branch of the PPP. vumc.nlnih.gov This intermediate can then be converted by enzymes like transketolase and transaldolase into the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. vumc.nlnih.gov

By using this compound, researchers can trace the labeled carbons as they move from the PPP into the glycolytic pathway. Analyzing the isotopic enrichment in downstream glycolytic products, such as pyruvate (B1213749), allows for the quantification of this metabolic branching. This is particularly important for understanding the metabolic flexibility of microorganisms that can utilize polyols as their primary source of carbon. nih.gov

The Tricarboxylic Acid (TCA) cycle is the central hub for cellular respiration, oxidizing acetyl-CoA to generate energy and biosynthetic precursors. csbsju.edu Carbon atoms originating from this compound can enter the TCA cycle after being processed through the PPP and glycolysis to form pyruvate and subsequently acetyl-CoA.

Tracing studies with ¹³C-labeled substrates are fundamental to understanding TCA cycle dynamics. csbsju.edudducollegedu.ac.in When this compound is supplied, the labeled carbons appear in TCA cycle intermediates like citrate (B86180) and succinate, as well as in amino acids derived from them, such as glutamate. The specific pattern and extent of ¹³C incorporation reveal the quantitative contribution of erythritol catabolism to the TCA cycle's activity. This is distinct from tracers like [1-¹³C]-glucose, which labels different positions. For example, in studies of engineered Escherichia coli, transcriptomics data helped reconstruct the metabolic connections from the erythritol degradation pathway to the PPP, glycolysis, and the TCA cycle, illustrating the complete assimilation of the C4 carbon source. nih.gov

Glycolytic Pathway Intermediates and Branching

Isotope Tracer Analysis (ITA) in Cellular and Subcellular Systems

Isotope Tracer Analysis (ITA) with this compound provides a dynamic view of metabolism that goes beyond static metabolite concentrations. eurisotop.comcreative-proteomics.com It allows researchers to map the flow of carbon in real-time within various cellular systems.

In biotechnology and industrial microbiology, this compound is a powerful tool for analyzing and optimizing fermentation processes. nih.govnih.gov By introducing the labeled tracer, scientists can track carbon flow to identify metabolic bottlenecks, quantify product yields, and validate metabolic engineering strategies. 13cflux.net

For instance, in the production of valuable compounds by yeast or bacteria, ¹³C-MFA can reveal the relative activity of competing pathways. researchgate.net If a desired product's synthesis is inefficient, this compound can help pinpoint where carbon is being diverted. This quantitative flux data provides a rational basis for genetic modifications aimed at redirecting metabolic flow towards the target product, ultimately improving the efficiency of the fermentation process. 13cflux.netcreative-proteomics.com

Table 2: Applications of Isotope Tracing in Microbial Systems

| Application Area | Technique | Information Gained |

|---|---|---|

| Metabolic Engineering | ¹³C Metabolic Flux Analysis (¹³C-MFA) | Identification of pathway bottlenecks and targets for genetic modification. 13cflux.net |

| Fermentation Optimization | Quantitative Stable Isotope Probing (qSIP) | Quantifies the assimilation of carbon by specific microbial taxa in a community. nih.gov |

| Pathway Discovery | Isotope Tracer Analysis (ITA) | Elucidation of novel metabolic routes and their integration with central metabolism. nih.govnih.gov |

In mammalian systems, erythritol is known as a biomarker for cardiometabolic diseases and is endogenously produced from glucose via the PPP. biorxiv.orgnih.govnih.gov While dietary erythritol is largely considered non-nutritive and poorly metabolized by humans, isotopic tracking with this compound can be used to investigate its metabolic fate with high sensitivity. nih.gov

Studies in mammalian cell lines, such as human A549 lung carcinoma cells, have focused more on the synthesis of erythritol from labeled glucose precursors rather than the catabolism of labeled erythritol. nih.govresearchgate.net These experiments have shown that erythritol is synthesized from glucose via the non-oxidative PPP. biorxiv.orgnih.gov The use of this compound in such cultures would primarily serve to confirm its metabolic inertia in most cell types. Detecting ¹³C-labeled downstream metabolites like erythronate would indicate the presence of specific, and perhaps previously unknown, catabolic pathways. researchgate.net Such research is critical for fully understanding the subtle metabolic effects of erythritol in different physiological contexts. eurisotop.comnih.gov

Investigation of In Vitro Enzymatic Reaction Mechanisms

This compound is a valuable tool for dissecting enzymatic reactions at a molecular level in a controlled laboratory setting. By incubating purified enzymes with this compound, researchers can meticulously track the movement of the labeled carbon atoms. This process allows for the unambiguous identification of reaction products and provides critical insights into the enzyme's function and catalytic mechanism. For example, this technique can be employed to verify the activity of a putative erythritol kinase by detecting the formation of this compound-phosphate.

Assessment of Polyol Metabolic Pathways and Interconversions

The intricate network of polyol metabolism and its connections to other central metabolic pathways can be effectively mapped using this compound.

Biosynthesis of Erythritol from Precursors (e.g., Glucose-Derived Carbon)

The biosynthesis of erythritol has been elucidated through stable isotope tracing studies utilizing 13C-labeled glucose. These investigations have firmly established that erythritol is synthesized via the pentose phosphate pathway (PPP). The specific labeling patterns that emerge in erythritol following the administration of labeled glucose precursors confirm that the four carbons of erythritol originate from PPP intermediates. Research has indicated that conditions of oxidative stress can enhance erythritol production by increasing the metabolic flux through the PPP.

Characterization of Erythritol Catabolic Pathways in Microorganisms

In the realm of microbiology, this compound is instrumental in defining the metabolic pathways responsible for erythritol degradation. When microorganisms are cultured with this compound as their exclusive carbon source, the resulting metabolites can be analyzed by advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The detection of the 13C label in downstream compounds unveils the specific catabolic route employed by the organism. This methodology has been successfully applied to identify and characterize key enzymes in erythritol breakdown, including erythritol dehydrogenase.

Role of Specific Enzymes (e.g., Sorbitol Dehydrogenase, Alcohol Dehydrogenase 1, Transketolase, Transaldolase) in Polyol Metabolism

The contribution of individual enzymes to the broader landscape of polyol metabolism can be scrutinized using this compound. While enzymes like sorbitol dehydrogenase and alcohol dehydrogenase 1 are primarily known for their roles in metabolizing other polyols, their potential for cross-reactivity with erythritol can be assessed. More central to erythritol's own metabolic story are the enzymes transketolase and transaldolase, which are pivotal components of the pentose phosphate pathway. Isotope tracing studies have illuminated the reversible reactions catalyzed by these enzymes, which are essential for generating erythrose-4-phosphate, a direct precursor for erythritol synthesis. The flow of labeled carbons through these enzymatic steps offers a quantitative measure of the pathway's activity.

Understanding Metabolic Reprogramming in Research Models

This compound serves as a powerful tracer for investigating metabolic reprogramming, a phenomenon characteristic of numerous physiological and pathological states.

Tracing Carbon Dynamics Under Stress Conditions (e.g., Oxidative Stress)

In response to oxidative stress, cells often undergo a metabolic shift to increase the production of reducing agents like NADPH, primarily accomplished by augmenting the flux through the pentose phosphate pathway. Given the direct link between erythritol synthesis and the PPP, tracing the metabolism of this compound can provide a quantitative assessment of these stress-induced changes. For instance, an increased conversion of this compound to other metabolites under oxidative stress would signify an upregulation of the relevant metabolic pathways. Indeed, research has demonstrated a strong correlation between endogenous erythritol production and the PPP as a response to oxidative stress, positioning erythritol metabolism as an indicator of the cellular stress response.

| Enzyme | Role in Polyol Metabolism |

| Sorbitol Dehydrogenase | Primarily involved in the metabolism of sorbitol, with potential for interaction with erythritol being a subject of investigation. |

| Alcohol Dehydrogenase 1 | Participates in the metabolism of a range of alcohols; its specific role concerning erythritol is an area of ongoing research. |

| Transketolase | A crucial enzyme in the pentose phosphate pathway, it catalyzes the transfer of two-carbon units, which is essential for synthesizing erythritol precursors. |

| Transaldolase | Another key enzyme of the pentose phosphate pathway, it facilitates the transfer of three-carbon units, also contributing to the generation of precursors for erythritol synthesis. |

Flux Perturbations in Genetically Engineered Model Systems

The use of this compound is especially insightful when studying genetically engineered model systems. By introducing specific genetic modifications, scientists can perturb metabolic pathways and then use ¹³C-labeled erythritol to observe the resulting changes in metabolic fluxes. This approach helps to identify the roles of specific genes and enzymes in metabolic networks and to understand the robustness and adaptability of these networks to genetic and environmental changes. researchgate.net

For instance, researchers can engineer microorganisms like Escherichia coli to utilize erythritol as a primary carbon source. researchgate.net By feeding these engineered strains this compound, the flow of carbon can be tracked through central metabolic pathways, such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This allows for the precise quantification of how genetic modifications, such as gene knockouts or overexpressions, reroute metabolic flux. researchgate.net

One key area of investigation is the production of valuable compounds. By understanding the metabolic shifts in genetically modified organisms, researchers can optimize pathways to enhance the synthesis of target metabolites. creative-proteomics.com For example, if a genetic modification is intended to increase the production of a specific amino acid, this compound can be used to measure the change in flux towards that amino acid's synthesis pathway.

Table 1: Research Findings on Flux Perturbations using Labeled Substrates in Genetically Engineered Systems

| Model System | Genetic Modification | Labeled Substrate Used | Key Finding | Reference |

| Escherichia coli | Engineered to utilize erythritol | This compound | Enables tracing of carbon flux through central metabolism to understand the impact of genetic changes on metabolic pathways. | researchgate.net |

| Escherichia coli Δpgl | Deletion of 6-phosphogluconolactonase (pgl) gene | Not specified | Demonstrates metabolic robustness through the maintenance of oxidative pentose phosphate pathway flux via spontaneous hydrolysis. | researchgate.net |

| Yarrowia lipolytica | Not specified | Not specified | Characterization of the erythritol production pathway, which had not been previously fully elucidated. | researchgate.net |

| Poplar (transgenic, non-isoprene-emitting) | Reduced isoprene (B109036) synthesis | ¹³CO₂ | Showed a significant reduction in carbon flux through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway due to feedback inhibition. | mpg.de |

Computational and Theoretical Frameworks for Erythritol 13c4 Isotope Tracing Data

Stoichiometric Modeling of Metabolic Networks for Flux Estimation

At the core of metabolic flux analysis is the stoichiometric model of a metabolic network. This model represents the complete set of biochemical reactions occurring within a cell, tissue, or organism, and it is governed by the principle of mass conservation. For every metabolite in the network, the rate of its production must equal the rate of its consumption at metabolic steady state. This principle can be mathematically represented by a system of linear equations, where the stoichiometry of the reactions forms the basis of the model.

When Erythritol-13C4 is introduced into a biological system, the 13C isotopes are incorporated into various metabolites through a series of enzymatic reactions. By measuring the distribution of these isotopes in downstream metabolites, researchers can gain insights into the relative activities of different metabolic pathways. Stoichiometric models provide the foundational structure for mapping the flow of these labeled carbon atoms through the network. The model defines the possible routes that the carbon from this compound can take, allowing for the estimation of the fluxes (i.e., the rates) through these pathways. This approach is crucial for understanding how cells metabolize erythritol (B158007) and how its carbon backbone is integrated into central metabolism.

Algorithms for Isotope Labeling Pattern Prediction and Simulation

To connect the measured isotope labeling patterns with the underlying metabolic fluxes, specialized algorithms are employed. These algorithms can predict the expected labeling pattern of metabolites for a given set of metabolic fluxes and a known isotopic composition of the input substrate, such as fully labeled this compound. Conversely, and more importantly for experimental data analysis, these algorithms can be used in an iterative process to find the set of fluxes that best explains the experimentally measured labeling patterns.

The process involves simulating the propagation of the 13C label from this compound through the metabolic network. This requires accounting for the carbon transitions in each reaction, which dictates how the carbon atoms of a substrate are rearranged to form the product. Different pathways will result in distinct labeling patterns in the final metabolites. For example, the metabolism of this compound through the pentose (B10789219) phosphate (B84403) pathway will produce different isotopomers of downstream metabolites compared to its metabolism through other pathways. By comparing the simulated labeling patterns with those measured experimentally using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the most likely flux distribution can be determined.

Software Tools for Metabolic Flux Analysis (MFA) and Data Interpretation

A variety of software tools have been developed to facilitate the complex calculations involved in MFA. These software packages integrate stoichiometric models, algorithms for isotope labeling simulation, and statistical methods to provide a comprehensive platform for data analysis and interpretation.

| Software Tool | Key Features | Typical Application |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based tool for isotopic tracer analysis in metabolic systems. It supports both steady-state and non-steady-state MFA and includes features for statistical analysis of flux estimates. | Used for detailed flux analysis in various organisms, from microbes to mammalian cells. |

| Metran | A legacy software that was one of the first to be widely used for 13C flux analysis. It laid the groundwork for many modern MFA software tools. | Primarily of historical significance but foundational for the development of the field. |

| OpenMebius | An open-source platform for metabolic modeling and simulation, including MFA. It provides a flexible environment for developing and testing new algorithms. | Favored by researchers who require a high degree of customization and want to implement novel analytical approaches. |

| FluxPyt | A Python-based software for 13C-MFA that offers a user-friendly interface and integrates with other Python libraries for scientific computing. | Suitable for a wide range of MFA applications and is accessible to researchers with a background in Python. |

These tools take as input the stoichiometric model of the metabolic network, the isotopic labeling of the tracer (e.g., this compound), and the measured labeling patterns of key metabolites. They then perform the necessary computations to estimate the intracellular metabolic fluxes.

Future Directions and Emerging Research Avenues for Erythritol 13c4 As a Tracer

Development of Advanced Isotope Tracing Strategies and Experimental Designs

The utility of Erythritol-13C4 as a tracer can be significantly enhanced through the development of sophisticated experimental designs and analytical strategies. Current methodologies, such as 13C Metabolic Flux Analysis (13C-MFA), provide a powerful framework for quantifying the flow of metabolites through a network. creative-proteomics.com Future research will likely focus on refining these techniques to improve the precision and scope of metabolic flux maps.

One promising area is the use of parallel labeling experiments , where multiple isotopic tracers are used in separate but parallel cultures. nih.govresearchgate.net For instance, a study could employ both this compound and a universally labeled glucose (U-13C6-glucose) to simultaneously probe different entry points and pathways within the central carbon metabolism. This approach can provide complementary labeling patterns in downstream metabolites, leading to more accurate and robust flux estimations.

Another advanced strategy involves isotopically non-stationary 13C-MFA . This technique analyzes the dynamic changes in isotopic labeling over time, providing insights into the turnover rates of intracellular metabolite pools. mdpi.com By introducing a pulse of this compound and monitoring its incorporation into various metabolites at short time intervals, researchers can gain a more dynamic view of metabolic regulation.

Future experimental designs may also incorporate compartmentalized MFA models . These models are crucial for studying metabolism in eukaryotic cells, where metabolic pathways are distributed across different organelles such as the cytosol, mitochondria, and plastids. acs.org this compound can be a valuable tool in this context to trace the transport and transformation of four-carbon compounds between these compartments.

| Experimental Strategy | Description | Potential Application with this compound |

| Parallel Labeling | Use of multiple different isotopic tracers in parallel experiments to constrain flux estimations more accurately. nih.gov | Co-administration of this compound and other 13C-labeled substrates (e.g., glucose, glutamine) to resolve complex metabolic networks. |

| Isotopically Non-Stationary MFA | Measurement of the dynamics of isotope labeling over time to determine intracellular flux rates and pool sizes. mdpi.com | Pulse-chase experiments with this compound to study the rapid dynamics of metabolic pathways involving four-carbon intermediates. |

| Compartmentalized MFA | Modeling of metabolic fluxes within and between different cellular compartments (e.g., cytosol, mitochondria). acs.org | Tracing the fate of this compound to understand the subcellular distribution and metabolism of four-carbon sugar alcohols. |

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

To gain a holistic understanding of cellular regulation, it is imperative to integrate data from different "omics" layers. The integration of metabolomics data from this compound tracing with transcriptomics (gene expression) and proteomics (protein abundance) can reveal how metabolic fluxes are controlled at the genetic and protein levels. cmbio.io

For example, if this compound tracing reveals a significant flux through a particular pathway, transcriptomic and proteomic analyses can determine whether the genes and enzymes in that pathway are upregulated. This integrated approach can help identify key regulatory nodes and potential targets for metabolic engineering. embopress.org

Future research will focus on developing sophisticated computational tools and bioinformatics pipelines to facilitate the seamless integration of these large and complex datasets. This will enable researchers to build comprehensive models of cellular metabolism that can predict how genetic or environmental perturbations affect metabolic phenotypes.

A hypothetical workflow for integrating this compound tracing with other omics data could involve:

Performing this compound tracing experiments to quantify metabolic fluxes.

Simultaneously collecting samples for transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) analysis.

Identifying differentially expressed genes and proteins that correlate with changes in metabolic fluxes.

Using systems biology approaches to construct integrated models of metabolic regulation.

Application in Complex Biological Systems for Mechanistic Insights

This compound tracing holds immense potential for unraveling metabolic mechanisms in complex biological systems, from microbial communities to mammalian tissues. In microbes, this compound can be used to study the metabolism of four-carbon compounds and their role in various physiological processes.

In plant biology, while not a primary metabolite, this compound could be used to probe the transport and metabolism of polyols, which are important for stress tolerance. More directly related, the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is a key route for isoprenoid biosynthesis in plants and bacteria. nih.govnih.gov While distinct from erythritol (B158007) metabolism, the structural similarity of the intermediates suggests that insights from one could inform the study of the other. Tracing the fate of 13C-labeled precursors through the MEP pathway has been instrumental in understanding its regulation. nih.gov

In mammalian systems, understanding the metabolic fate of ingested polyols is of growing interest. This compound can be used as a tracer to investigate its absorption, distribution, and potential conversion to other metabolites in different organs and tissues, providing valuable mechanistic insights.

Role in Metabolic Engineering and Industrial Biotechnology Optimization

Metabolic engineering aims to rationally design and modify microbial metabolism for the overproduction of valuable chemicals. Erythritol itself is a commercially important sugar substitute produced through fermentation. researchgate.netnih.gov 13C-MFA is a critical tool for identifying bottlenecks in production pathways and for guiding genetic modifications to improve yield and productivity. researchgate.net

This compound can be used as a tracer to precisely quantify the carbon flux directed towards erythritol synthesis versus competing pathways. This information is invaluable for:

Identifying and alleviating metabolic bottlenecks: By pinpointing reactions with low flux, engineers can target specific enzymes for overexpression.

Quantifying the effect of genetic modifications: The impact of gene knockouts or insertions on metabolic fluxes can be directly measured.

Optimizing fermentation conditions: The effect of different nutrient compositions or environmental parameters on flux distributions can be assessed.

Future research will likely see the increased application of this compound and other isotopic tracers in the development of highly efficient microbial cell factories for the production of erythritol and other bio-based chemicals.

| Application Area | How this compound Contributes | Expected Outcome |

| Strain Improvement | Quantifies carbon flux distribution in engineered strains. | Identification of genetic targets for improved production. |

| Process Optimization | Assesses the impact of fermentation conditions on metabolic pathways. | Enhanced yield, productivity, and titer of erythritol. |

| Byproduct Reduction | Traces carbon flow to undesirable byproducts. | Development of strains with higher product specificity. |

Exploration of Novel Metabolic Pathways Discovered via Isotopic Tracing

A particularly exciting future direction is the use of this compound to discover novel metabolic pathways. Stable isotope tracing is a powerful tool for uncovering previously unknown biochemical reactions and connections. researchgate.netnih.gov By tracking the 13C label from this compound into unexpected downstream metabolites, researchers can identify novel enzymatic activities and metabolic routes.

For instance, if this compound is administered to a biological system and the 13C label is detected in a metabolite that is not part of any known pathway connected to erythritol, it would suggest the existence of a novel metabolic conversion. Subsequent biochemical and genetic studies could then be employed to identify the enzymes and genes responsible for this transformation. This approach has been successfully used to elucidate other metabolic pathways. nih.govresearchgate.net

The discovery of novel pathways has profound implications, from expanding our fundamental knowledge of biochemistry to identifying new targets for drug development and metabolic engineering.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Erythritol-13C4 in isotopic purity?

Q. How can this compound be integrated into metabolic flux analysis studies?

Use this compound as a tracer in cell cultures or in vivo models, followed by extraction and analysis via liquid chromatography–mass spectrometry (LC-MS). Design experiments with time-resolved sampling to track 13C incorporation into downstream metabolites. Normalize data against unlabeled controls and apply metabolic modeling software (e.g., INCA or OpenFLUX) to quantify flux distributions .

Q. What are the best practices for validating this compound stability under varying experimental conditions (e.g., pH, temperature)?

Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C, pH 2–9) and monitor degradation via LC-MS or gas chromatography (GC). Compare retention times and isotopic patterns to unaged samples. Use kinetic modeling to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How should researchers design tracer studies using this compound to minimize isotopic dilution and ensure data reproducibility?

- Experimental Design : Use a pulse-chase protocol with tightly controlled tracer concentrations (e.g., 10–20% of total erythritol pool) to avoid saturation.

- Data Correction : Apply mass isotopomer distribution analysis (MIDA) to account for natural abundance 13C and isotopic dilution .

- Validation : Replicate experiments across biological triplicates and include internal standards (e.g., deuterated erythritol) for LC-MS normalization .

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

Contradictions often arise from differences in model systems (e.g., microbial vs. mammalian) or analytical sensitivity. To resolve:

- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., cell type, media composition).

- Method Validation : Cross-validate findings using orthogonal techniques (e.g., 13C-tracing vs. enzyme activity assays).

- Error Analysis : Quantify uncertainties from instrument precision (e.g., ±2% for LC-MS) and biological variability .

Q. What advanced purification techniques are suitable for removing 12C contaminants from this compound?

Employ preparative chromatography (e.g., reverse-phase HPLC with a C18 column) or crystallization in deuterated solvents. Monitor purity at each step via isotopic ratio measurements. Publish detailed protocols, including solvent gradients and crystallization temperatures, to ensure reproducibility .

Q. How can researchers assess this compound’s role in multi-tracer studies (e.g., combined with 2H or 15N labels)?

Design experiments with staggered tracer introduction to avoid spectral overlap. Use high-resolution LC-MS/MS with parallel reaction monitoring (PRM) to distinguish isotopic signatures. Include control experiments with single tracers to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.